molecular formula C11H9F3O4 B7807046 4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid

4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid

Cat. No.: B7807046
M. Wt: 262.18 g/mol
InChI Key: XKWLVILFEFVEAR-UHFFFAOYSA-N
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Description

4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid is a chemical compound characterized by its trifluoromethoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety with a keto group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-(trifluoromethoxy)benzene as the starting material.

  • Functionalization: The benzene ring undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

  • Keto Group Formation: The amino group is then converted to a keto group through oxidation reactions.

  • Butanoic Acid Attachment: Finally, the keto group is extended to form the butanoic acid chain.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

  • Substitution: Substitution reactions can introduce different functional groups to the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens and amines.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

  • Reduction Products: Hydroxyl derivatives.

  • Substitution Products: Halogenated or aminated derivatives of the phenyl ring.

Scientific Research Applications

4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound's binding affinity to certain receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other compounds with trifluoromethoxy groups, such as trifluoromethoxybenzene and trifluoromethoxyphenyl derivatives.

  • Uniqueness: The presence of the keto group and the specific arrangement of the butanoic acid chain make this compound distinct from its analogs.

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Properties

IUPAC Name

4-oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O4/c12-11(13,14)18-8-3-1-7(2-4-8)9(15)5-6-10(16)17/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWLVILFEFVEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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